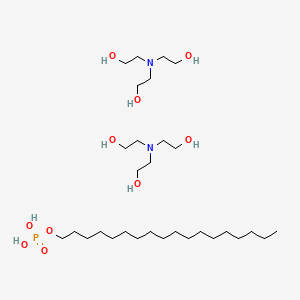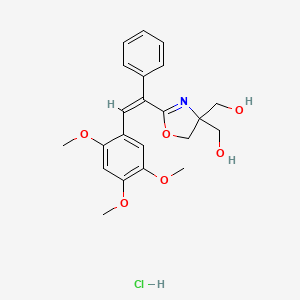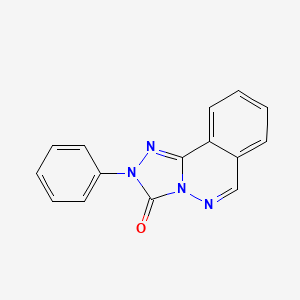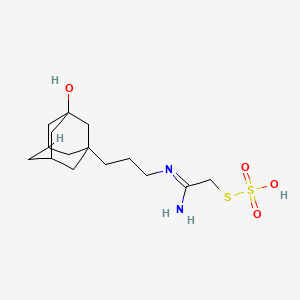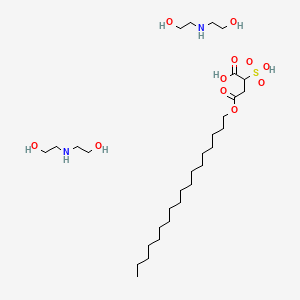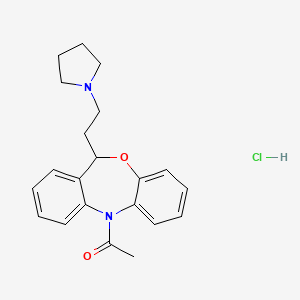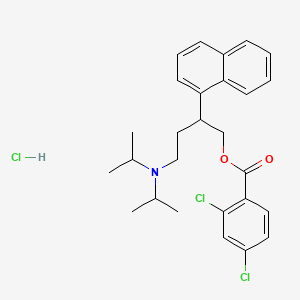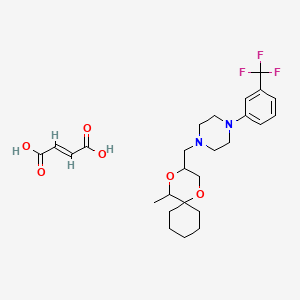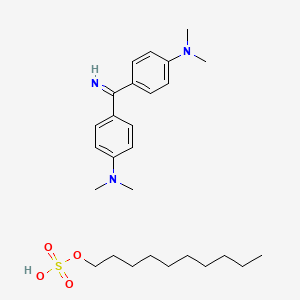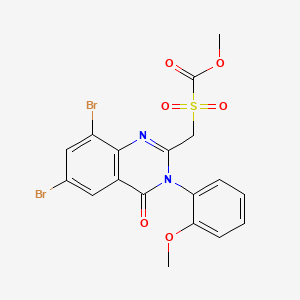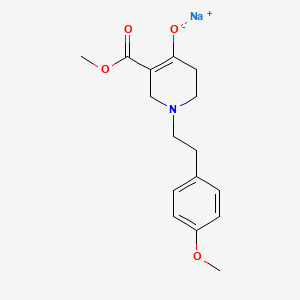
Azithromycin hydrogen citrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azithromycin hydrogen citrate is a derivative of azithromycin, a macrolide antibiotic used to treat a variety of bacterial infections. Azithromycin is known for its broad-spectrum activity and long half-life, making it effective against a wide range of gram-positive and gram-negative bacteria . This compound is often used in intravenous formulations to enhance its solubility and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azithromycin is synthesized from erythromycin through a series of chemical modifications. . This modification significantly alters the pharmacokinetics and microbiological properties of the compound.
Industrial Production Methods
Industrial production of azithromycin hydrogen citrate typically involves large-scale chemical synthesis followed by purification using high-performance liquid chromatography (HPLC). The process ensures high purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
Azithromycin hydrogen citrate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce azithromycin N-oxide, while reduction may yield azithromycin derivatives with altered pharmacological properties .
Scientific Research Applications
Azithromycin hydrogen citrate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying macrolide antibiotics and their chemical properties.
Biology: Investigated for its effects on bacterial protein synthesis and resistance mechanisms.
Medicine: Widely used to treat respiratory, enteric, and genitourinary infections.
Industry: Employed in the development of new antibiotic formulations and drug delivery systems.
Mechanism of Action
Azithromycin hydrogen citrate exerts its effects by binding to the 23S rRNA of the bacterial 50S ribosomal subunit. This binding inhibits the transpeptidation/translocation step of protein synthesis, thereby preventing bacterial growth . The compound also inhibits the assembly of the 50S ribosomal subunit, further disrupting protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Erythromycin: The parent compound from which azithromycin is derived. It has a 14-membered lactone ring and is less stable than azithromycin.
Clarithromycin: Another macrolide antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Roxithromycin: A semi-synthetic derivative of erythromycin with improved stability and tissue penetration.
Uniqueness
Azithromycin hydrogen citrate is unique due to its enhanced solubility and stability, making it suitable for intravenous formulations. Its broad-spectrum activity and long half-life also make it a valuable antibiotic for treating a wide range of infections .
Properties
CAS No. |
802905-97-1 |
|---|---|
Molecular Formula |
C44H80N2O19 |
Molecular Weight |
941.1 g/mol |
IUPAC Name |
(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C38H72N2O12.C6H8O7/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28;7-3(8)1-6(13,5(11)12)2-4(9)10/h20-33,35,41-43,45-46H,15-19H2,1-14H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-;/m1./s1 |
InChI Key |
FKEJLHMAOPHLIQ-WVVFQGGUSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[2-(1-ethylpiperidin-1-ium-1-yl)ethyl]-3-oxo-1,4-benzoxazin-6-yl] N,N-dimethylcarbamate;iodide](/img/structure/B12701453.png)
